molecular formula C16H15N B13101331 1,1-Dimethyl-3-phenyl-1H-isoindole

1,1-Dimethyl-3-phenyl-1H-isoindole

Katalognummer: B13101331
Molekulargewicht: 221.30 g/mol
InChI-Schlüssel: MAHJPPMMSSUJMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1-Dimethyl-3-phenyl-1H-isoindole is a heterocyclic compound that belongs to the isoindole family Isoindoles are known for their unique structural properties and diverse applications in various fields, including pharmaceuticals, materials science, and organic synthesis

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-3-phenyl-1H-isoindole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of N-phenylmaleimide with dimethylacetylene dicarboxylate in the presence of a base, such as potassium carbonate, under reflux conditions. This reaction leads to the formation of the desired isoindole derivative through a cycloaddition mechanism.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Analyse Chemischer Reaktionen

Types of Reactions

1,1-Dimethyl-3-phenyl-1H-isoindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding isoindole oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced form.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Isoindole oxides.

    Reduction: Reduced isoindole derivatives.

    Substitution: Halogenated isoindole derivatives.

Wissenschaftliche Forschungsanwendungen

1,1-Dimethyl-3-phenyl-1H-isoindole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of 1,1-Dimethyl-3-phenyl-1H-isoindole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,1-Dimethyl-2-phenyl-1H-isoindole
  • 1,1-Dimethyl-3-(4-methylphenyl)-1H-isoindole
  • 1,1-Dimethyl-3-(4-chlorophenyl)-1H-isoindole

Comparison

1,1-Dimethyl-3-phenyl-1H-isoindole is unique due to the presence of both dimethyl and phenyl groups, which enhance its reactivity and potential applications. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for various research and industrial purposes.

Eigenschaften

Molekularformel

C16H15N

Molekulargewicht

221.30 g/mol

IUPAC-Name

1,1-dimethyl-3-phenylisoindole

InChI

InChI=1S/C16H15N/c1-16(2)14-11-7-6-10-13(14)15(17-16)12-8-4-3-5-9-12/h3-11H,1-2H3

InChI-Schlüssel

MAHJPPMMSSUJMD-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.